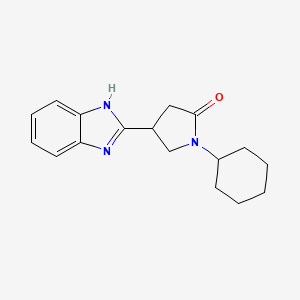

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one

Description

Research Significance and Chemical Background

4-(1H-Benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one (molecular formula: $$ \text{C}{17}\text{H}{21}\text{N}_3\text{O} $$, molecular weight: 283.37 g/mol) integrates three pharmacologically critical motifs: a benzimidazole ring, a pyrrolidin-2-one scaffold, and a cyclohexyl substituent. The benzimidazole moiety is a privileged structure in drug design, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. Pyrrolidin-2-one, a lactam derivative, enhances solubility and metabolic stability, while the cyclohexyl group contributes to lipophilicity and conformational rigidity.

This compound’s significance lies in its structural similarity to bioactive molecules. For instance, pyrrolidin-2-one-linked benzimidazoles have demonstrated nanomolar inhibitory activity against MAGL, an enzyme implicated in pain and inflammation. Additionally, heterocyclic systems resembling this compound have shown dual inhibitory effects on bromodomain-containing protein 4 (BRD4) and phosphoinositide 3-kinases (PI3Ks), highlighting their potential in cancer therapy. The compound’s modular architecture allows for synthetic diversification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Structural Lineage and Development History

The synthesis of this compound builds upon decades of advancements in heterocyclic chemistry. Early methodologies for benzimidazole synthesis involved condensation of o-phenylenediamine with carboxylic acids or their derivatives, a strategy later adapted to incorporate pyrrolidinone rings. A pivotal development was the regioselective cycloaddition of 2-acylmethyl-1H-benzimidazoles with 4-arylidene-1,3-oxazol-5-ones, which enabled the construction of fused polycyclic systems.

The introduction of the cyclohexyl group likely originated from efforts to modulate steric and electronic properties. Cyclohexyl substituents are frequently employed to enhance binding affinity to hydrophobic protein pockets, as seen in kinase inhibitors. Patent literature reveals that analogous compounds, such as dual BRD4/PI3K inhibitors, often feature cycloalkyl groups to improve pharmacokinetic profiles. The convergent synthesis of this compound—combining benzimidazole formation, lactam cyclization, and cyclohexyl incorporation—reflects a strategic interplay of fragment-based drug design and combinatorial chemistry.

Current Research Landscape

Recent investigations into this compound and its analogs have focused on their enzymatic inhibitory properties and therapeutic potential. A landmark study by Altamimi et al. (2020) evaluated pyrrolidin-2-one-linked benzimidazoles as MAGL inhibitors, identifying derivatives with IC$$_{50}$$ values as low as 8.0 nM. Although the exact compound remains underexplored, structural analogs with 4-methoxyphenyl substitutions exhibited >50-fold selectivity for MAGL over fatty acid amide hydrolase (FAAH), suggesting a promising avenue for neuropathic pain treatment.

Parallel research has explored broader applications in oncology. The patent application by Ruan (2019) discloses heterocyclic compounds capable of dual BRD4/PI3K inhibition, a mechanism with implications in age-related diseases and cancer. While this compound is not explicitly mentioned, its structural kinship to the patented molecules underscores its relevance in targeted therapy development.

| Key Biological Findings for Structural Analogs | |||

|---|---|---|---|

| Target Enzyme | IC$$_{50}$$ | Biological Activity | Reference |

| MAGL | 8.0–9.4 nM | Antinociceptive effects | |

| BRD4/PI3K | N/A | Anticancer potential |

Objectives and Research Scope

The primary objective of ongoing research is to elucidate the full therapeutic potential of this compound through systematic SAR studies and mechanistic investigations. Key priorities include:

- Synthetic Optimization : Developing scalable and regioselective synthetic routes to enable large-scale production and derivative synthesis.

- Target Identification : Expanding the scope of target enzymes beyond MAGL, particularly in oncology and neurodegenerative diseases.

- Mechanistic Studies : Characterizing the compound’s binding mode to MAGL and other targets using X-ray crystallography or molecular docking.

- Therapeutic Exploration : Evaluating efficacy in preclinical models of pain, inflammation, and cancer to validate translational potential.

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEWZXVEEUBBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions to form the benzimidazole core. This is followed by the cyclization with a suitable reagent to introduce the pyrrolidinone moiety . The reaction conditions often require refluxing in a solvent such as ethanol or acetic acid, with catalysts like polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.

Applications De Recherche Scientifique

4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of certain viruses and bacteria. Additionally, it can interact with enzymes involved in cell division, making it a potential anticancer agent. The cyclohexyl and pyrrolidinone moieties may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolidin-2-one Nitrogen

The 1-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Core Structure Modifications

Benzimidazole-Thiazole Hybrids

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., from ) replace the cyclohexyl group with a naphthalene-thiazole moiety.

Piperidine-Based Analogs

1-(1H-Benzimidazol-2-yl)-4-(pyrimidin-2-ylamino)piperidine derivatives () replace the pyrrolidin-2-one core with a piperidine ring. This modification alters conformational flexibility and hydrogen-bonding patterns, making them relevant to antihistamine development (e.g., mizolastine) .

Activité Biologique

The compound 4-(1H-benzimidazol-2-yl)-1-cyclohexylpyrrolidin-2-one is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly as a pharmacological agent. Benzimidazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzimidazole ring fused with a cyclohexyl pyrrolidinone moiety. The molecular formula is with a molecular weight of approximately 270.33 g/mol.

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antiviral properties. Specifically, compounds within this class have shown effectiveness against the Hepatitis C virus (HCV). For instance, research has demonstrated that certain benzimidazole derivatives inhibit HCV replication in cellular models, suggesting a potential therapeutic application in treating viral infections .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds are often comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the substituents on the benzimidazole ring and the pyrrolidinone moiety can significantly influence their pharmacological profiles. For example, variations in the cyclohexyl group or the introduction of electron-withdrawing or electron-donating groups can enhance or diminish their biological efficacy .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Andreev et al. (2015) | Identified this compound as a potent anti-HCV agent with low cytotoxicity (CC50 = 109.9 µM) and effective replication inhibition (EC50 = 12.4 µM for genotype 1b) |

| Bansal and Silakari (2012) | Reviewed various benzimidazole derivatives highlighting their broad-spectrum pharmacological properties including anticancer and antimicrobial activities |

| Kathrotiya and Patel (2013) | Synthesized several indole-based benzimidazole derivatives showing significant antibacterial activity against S. typhi with MIC values ranging from 12.5 to 62.5 µg/ml |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.